molecular formula C7H12O3 B15245213 methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate

methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate

Cat. No.: B15245213
M. Wt: 144.17 g/mol
InChI Key: GIEUTJKEZCVILV-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate is a cyclopropane-containing ester derivative with a hydroxymethyl substituent on the cyclopropane ring. Its molecular formula is C₈H₁₂O₃, featuring a methyl ester group and a stereochemically defined (1R,2S) configuration. The cyclopropane ring introduces significant strain, which can enhance reactivity, while the hydroxymethyl group (-CH₂OH) provides a polar functional group capable of hydrogen bonding. This combination makes the compound a versatile intermediate in pharmaceutical synthesis, particularly for chiral molecules requiring precise stereochemical control .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate

InChI

InChI=1S/C7H12O3/c1-10-7(9)3-5-2-6(5)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

GIEUTJKEZCVILV-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)C[C@H]1C[C@@H]1CO

Canonical SMILES

COC(=O)CC1CC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate typically involves the cyclopropanation of suitable precursors followed by esterification. One common method involves the reaction of cyclopropane derivatives with formaldehyde to introduce the hydroxymethyl group, followed by esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its reactivity and structural features make it a useful tool for probing enzyme mechanisms and metabolic pathways .

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of molecules with specific biological activities .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate with structurally related cyclopropane derivatives, focusing on molecular features, applications, and key properties.

Compound Name Molecular Formula Key Functional Groups Applications/Properties Reference
This compound (Target Compound) C₈H₁₂O₃ Cyclopropane, hydroxymethyl, methyl ester Intermediate in chiral drug synthesis; potential for hydrogen bonding due to -OH group. Stereochemistry critical for biological activity.
Methyl 2-chloro-2-cyclopropylideneacetate C₆H₇ClO₂ Cyclopropane, chloro, ester High-yield synthesis (97%); used as a reactive intermediate for further functionalization. Chlorine enhances electrophilicity.
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride C₇H₁₄ClNO₂ Cyclopropane, aminomethyl, hydrochloride Pharmaceutical intermediate; hydrochloride salt improves solubility. Amino group enables conjugation or amide bond formation.
2-(1-(Mercaptomethyl)cyclopropyl)acetic acid C₆H₁₀O₂S Cyclopropane, mercapto (-SH), carboxylic acid Thiol reactivity useful in disulfide formation; potential instability due to -SH oxidation. High purity (95%) reported.
((1R,2S)-2-(3-Fluorophenyl)-2-((p-tosyloxy)methyl)cyclopropyl)methyl acetate C₂₀H₂₁FO₅S Cyclopropane, fluorophenyl, tosyloxy Intermediate for lemborexant synthesis. Tosyloxy group acts as a leaving group; fluorophenyl enhances aromatic interactions in drug binding.
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate C₁₅H₂₅NO₆ Cyclopropane, hydroxymethyl, Boc-protected amine Used in peptide synthesis; Boc group provides amine protection. Ethyl ester may slow hydrolysis compared to methyl esters.

Key Comparative Insights:

Functional Group Reactivity :

  • The hydroxymethyl group in the target compound distinguishes it from analogs like the chloro () or mercapto () derivatives. This group enhances hydrophilicity and enables hydrogen bonding, which is advantageous in drug design for improving solubility or target interactions .
  • Tosyloxy () and Boc-protected amine () groups are utilized as protective or reactive handles in multi-step syntheses, whereas the hydroxymethyl group may require protection during reactions to prevent unwanted side reactions.

Stereochemical Considerations :

  • Both the target compound and ((1R,2S)-2-(3-fluorophenyl)...) () emphasize the importance of the (1R,2S) configuration. This stereochemistry is critical for ensuring correct binding in chiral environments, such as enzyme active sites .

Synthetic Utility: The chloro derivative () is synthesized in high yields (97%) and used for further alkylation or cross-coupling reactions. In contrast, the target compound’s hydroxymethyl group may direct synthesis toward oxidation or conjugation pathways. Aminomethyl derivatives () are valuable for introducing nitrogen-based functionalities, whereas the mercapto analog () is more niche, suited for thiol-specific chemistry.

Safety and Handling :

  • While direct safety data for the target compound is unavailable, methyl 2-hydroxyacetate () highlights general hazards of ester compounds, such as respiratory irritation. Proper handling (e.g., ventilation, protective equipment) is recommended for all cyclopropane derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate while preserving its stereochemical integrity?

  • Methodological Answer : Synthesis requires precise control over cyclopropane ring formation and stereochemistry. Methods such as Simmons–Smith cyclopropanation or transition-metal-catalyzed reactions (e.g., palladium-mediated coupling) are critical. For example, stereoselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis to maintain the (1R,2S) configuration. Post-synthetic steps, such as esterification, should employ mild conditions (e.g., DCC/DMAP in dry dichloromethane) to avoid racemization. Reaction progress should be monitored via thin-layer chromatography (TLC) and NMR spectroscopy .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify stereochemistry, particularly the cyclopropane ring protons (δ ~1.0–2.5 ppm) and hydroxymethyl group (δ ~3.5–4.5 ppm). NOESY or ROESY can confirm spatial arrangements.
  • HPLC/MS : Reversed-phase HPLC with UV detection (210–254 nm) and mass spectrometry (ESI or APCI) ensures purity (>95%) and molecular weight confirmation.
  • Polarimetry : Optical rotation measurements validate enantiomeric excess .

Q. What are the primary storage and handling protocols to ensure the stability of this ester compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group. Use anhydrous solvents (e.g., THF, DCM) during handling. For hygroscopic intermediates, employ molecular sieves or vacuum drying. Gloves and protective equipment (e.g., nitrile gloves, fume hoods) are mandatory due to potential skin/eye irritation .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its interactions with enzymes or receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry with target proteins (e.g., cyclopropane-recognizing enzymes).
  • Enzymatic Assays : Use fluorogenic substrates or radiolabeled cofactors to measure inhibition/activation kinetics. For example, monitor NADH depletion in dehydrogenase assays.
  • Molecular Dynamics Simulations : Predict binding modes and interactions of the hydroxymethylcyclopropyl group with active sites .

Q. What strategies are effective in resolving contradictions in stereochemical assignments of cyclopropane-containing compounds?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical confirmation.
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing IR absorption differences in chiral environments.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data to validate configurations .

Q. How does the hydroxymethyl group on the cyclopropane ring influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer :

  • Hydrogen Bonding : The hydroxymethyl group enhances solubility in polar solvents (e.g., DMSO, water) and enables hydrogen-bonding interactions in biological systems.
  • Acid Sensitivity : The ester group may undergo hydrolysis under acidic conditions; stability studies (pH 2–8, 37°C) using HPLC track degradation.
  • Synthetic Derivatization : The hydroxyl group can be functionalized via Mitsunobu reactions (e.g., with triphenylphosphine/DIAD) to introduce ethers or esters for SAR studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of stereoisomers?

  • Methodological Answer :

  • Re-evaluate Stereochemical Purity : Confirm enantiomeric ratios via chiral HPLC (e.g., Chiralpak AD-H column) or SFC.
  • Dose-Response Studies : Compare IC50_{50} values across isomers to rule out non-specific effects.
  • Off-Target Screening : Use panels (e.g., Eurofins CEREP) to identify unintended interactions that may skew activity data .

Experimental Design Considerations

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

  • Methodological Answer :

  • Hepatocyte Microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH to assess CYP450-mediated oxidation.
  • LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydrolyzed carboxylic acid).
  • PAMPA Assay : Evaluate passive permeability using artificial membranes to predict oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.